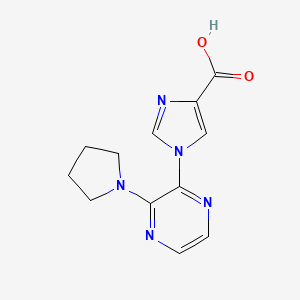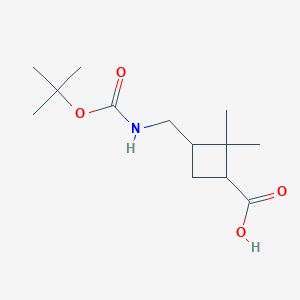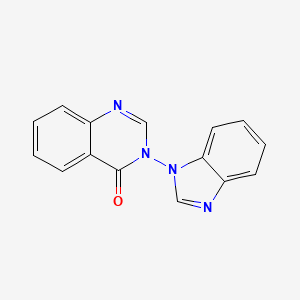
4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride is a chemical compound that belongs to the class of naphthyridines. Naphthyridines are nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities and potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields, including medicinal chemistry and pharmacology.
Méthodes De Préparation
The synthesis of 4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride typically involves the reaction of 5,6,7,8-tetrahydro-1,6-naphthyridine with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, such as controlling temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Applications De Recherche Scientifique
4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, with research focusing on its ability to inhibit cancer cell growth and induce apoptosis.
Microbiology: It has shown antimicrobial activity, making it a candidate for the development of new antibiotics.
HIV Research: The compound is explored for its potential to inhibit the replication of the human immunodeficiency virus (HIV).
Mécanisme D'action
The mechanism of action of 4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells . In antimicrobial research, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .
Comparaison Avec Des Composés Similaires
4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydro-1,6-naphthyridine: This compound shares a similar core structure but lacks the morpholine moiety, which may result in different biological activities.
Morpholino-thieno[2,3-c][2,7]naphthyridines: These compounds have a thieno ring fused to the naphthyridine core and exhibit distinct pharmacological properties.
The uniqueness of this compound lies in its combination of the naphthyridine core with the morpholine moiety, which may enhance its biological activity and therapeutic potential.
Propriétés
Formule moléculaire |
C12H18ClN3O |
|---|---|
Poids moléculaire |
255.74 g/mol |
Nom IUPAC |
4-(5,6,7,8-tetrahydro-1,6-naphthyridin-4-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C12H17N3O.ClH/c1-3-13-9-10-11(1)14-4-2-12(10)15-5-7-16-8-6-15;/h2,4,13H,1,3,5-9H2;1H |
Clé InChI |
WTLCYFRVTZLZJD-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=C(C=CN=C21)N3CCOCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane](/img/structure/B11857279.png)






![Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate](/img/structure/B11857313.png)



![7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one](/img/structure/B11857341.png)

![3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857346.png)
